A Technical Guide to the Chemical Properties and Structure of 9-Decenal
A Technical Guide to the Chemical Properties and Structure of 9-Decenal
Abstract: This document provides a comprehensive technical overview of 9-Decenal (C₁₀H₁₈O), an unsaturated aliphatic aldehyde. It details the compound's chemical structure, physicochemical properties, and characteristic spectroscopic features. Furthermore, this guide outlines detailed experimental protocols for its synthesis via the oxidation of 9-decen-1-ol (B78377). Applications, including its role as a fragrance and flavor agent and as a synthetic intermediate, are discussed. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical and workflow diagrams.
Chemical Structure and Identifiers
9-Decenal is a ten-carbon aliphatic chain featuring a terminal aldehyde group at position 1 and a terminal alkene group at position 9. Its unsaturated nature and aldehyde functionality are key to its chemical reactivity and sensory properties.
Below is a diagram illustrating the key structural features and identifiers for 9-Decenal.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| IUPAC Name | dec-9-enal[1][2] |
| CAS Number | 39770-05-3[1] |
| Molecular Formula | C₁₀H₁₈O[1][3][4] |
| Molecular Weight | 154.25 g/mol [1][3] |
| Synonyms | 9-decen-1-al, Costenal, FEMA 3912[1][3] |
| InChIKey | AKMSQWLDTSOVME-UHFFFAOYSA-N[1] |
| SMILES | C=CCCCCCCCC=O[2] |
| FEMA Number | 3912[1][3] |
| EC Number | 254-624-5[1][4] |
Physicochemical Properties
9-Decenal is a colorless to pale yellow liquid at room temperature.[3] It is characterized by a powerful and fresh aldehydic aroma with notes of orange peel, citrus, and wax.[5] Its physical and chemical properties are summarized below.
Table 2: Physicochemical Data for 9-Decenal
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Aldehydic, citrus, green, waxy | [3][5] |
| Boiling Point | 211 - 227.64 °C at 760 mmHg | [3][4][5][6] |
| Melting Point | -16 °C (estimate) | [6] |
| Density | 0.829 - 0.866 g/cm³ | [3][4] |
| Refractive Index | 1.437 - 1.443 at 20 °C | [3] |
| Flash Point | 83.5 - 97.78 °C | [4][7] |
| Solubility | Insoluble in water | [3] |
| Vapor Pressure | 0.115 mmHg at 25 °C | [4] |
| Purity | ≥ 98.0% | [3] |
Spectroscopic Analysis (Predicted)
While specific spectral data requires direct experimental acquisition, the structure of 9-Decenal allows for the prediction of its key spectroscopic features based on the known behavior of its functional groups: a terminal aldehyde and a terminal alkene.
Table 3: Predicted Spectroscopic Features of 9-Decenal
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Notes |
| IR | C=O Stretch (Aldehyde) | ~1730 cm⁻¹ | Strong, sharp absorption, characteristic of a saturated aliphatic aldehyde.[8][9][10] |
| C-H Stretch (Aldehyde) | ~2720 cm⁻¹ and ~2820 cm⁻¹ | Two distinct, moderate peaks. The 2720 cm⁻¹ peak is highly diagnostic.[8][10][11] | |
| C=C Stretch (Alkene) | ~1640-1650 cm⁻¹ | Moderate to weak absorption.[11][12] | |
| =C-H Stretch (Alkene) | ~3080 cm⁻¹ | Moderate absorption, appears just above the main C-H alkane region.[11] | |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.6 - 9.8 ppm (t) | Highly deshielded proton, appears as a triplet due to coupling with the adjacent CH₂ group.[13][14] |
| Vinyl Protons (=CH₂) | δ 4.9 - 5.1 ppm (m) | Terminal methylene (B1212753) protons.[11] | |
| Vinyl Proton (=CH-) | δ 5.7 - 5.9 ppm (m) | The single proton on the internal carbon of the double bond.[11] | |
| α-Methylene Protons (-CH₂CHO) | δ 2.4 - 2.5 ppm (dt) | Protons adjacent to the carbonyl group, deshielded.[9][13] | |
| ¹³C NMR | Carbonyl Carbon (-CHO) | δ 190 - 200 ppm | Highly deshielded carbon, characteristic of aldehydes.[13][14][15] |
| Alkene Carbons (C=C) | δ ~114 ppm (=CH₂) and ~139 ppm (=CH-) | sp² hybridized carbons. | |
| Mass Spec | Molecular Ion (M⁺) | m/z 154 | The peak corresponding to the intact molecule. |
| Fragmentation | α-cleavage, McLafferty rearrangement | Expect loss of H (M-1), CHO (M-29), and characteristic fragments from cleavage at the carbonyl group and along the alkyl chain.[13][16] |
Synthesis and Experimental Protocols
9-Decenal is not typically synthesized directly but is prepared via the oxidation of its corresponding primary alcohol, 9-decen-1-ol. The synthesis of 9-decen-1-ol itself can be achieved from undecylenic acid.[17] This section provides detailed protocols for the mild oxidation of 9-decen-1-ol to yield 9-Decenal, a method that prevents over-oxidation to the carboxylic acid.
Method A: Swern Oxidation
The Swern oxidation is a mild and efficient method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[1][3][5][6]
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.
-
Activation of DMSO: The flask is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to -78 °C using a dry ice/acetone bath. Oxalyl chloride (1.1 equivalents) is added, followed by the dropwise addition of a solution of anhydrous DMSO (2.2 equivalents) in CH₂Cl₂, ensuring the internal temperature remains below -60 °C. The resulting mixture is stirred for 15 minutes.[18]
-
Alcohol Addition: A solution of 9-decen-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the activated DMSO solution, maintaining the temperature below -60 °C. The reaction is stirred for an additional 30-45 minutes at this temperature.[18]
-
Base Quenching: Triethylamine (5.0 equivalents) is added dropwise to the flask. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[18]
-
Workup and Extraction: The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with CH₂Cl₂. The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure 9-Decenal.
Method B: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable and commercially available reagent that provides a straightforward method for oxidizing primary alcohols to aldehydes.[2][4][7][19]
Experimental Protocol:
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer.
-
Reaction Mixture: The flask is charged with a suspension of pyridinium chlorochromate (PCC, 1.5 equivalents) and an equal weight of silica gel in anhydrous dichloromethane (CH₂Cl₂).[18]
-
Alcohol Addition: A solution of 9-decen-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the vigorously stirred suspension at room temperature.[18] The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup and Filtration: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite or silica gel to remove the chromium byproducts. The filter cake is washed thoroughly with additional diethyl ether.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 9-Decenal.
Biological Role and Applications
9-Decenal's primary application is in the fragrance and flavor industries, where it imparts fresh, aldehydic, and citrus notes to perfumes, cosmetics, and food products.[3][5] It is valued for its ability to add a bright top note to fragrance compositions.[5]
In the context of drug development and diagnostics, 9-Decenal serves as a synthetic intermediate. It is a precursor in the synthesis of 2-Hydroxydecanedioic Acid, a biomarker used to detect peroxisomal disorders like Zellweger syndrome in children's urine.
Safety and Handling
9-Decenal is classified as a skin irritant.[7] Proper safety precautions are required for its handling and storage.
Table 4: Safety and Handling Guidelines
| Aspect | Recommendation | Reference(s) |
| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or fume hood. | [5][19] |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapors. | [7][20] |
| Storage | Store in a cool, dry place in tightly sealed containers. Protect from heat, light, and oxidizing agents. Store under an inert atmosphere (e.g., nitrogen). | [3][7] |
| Fire Safety | Flammable liquid. Keep away from sources of ignition. | [20] |
| Spills | Absorb with inert material and dispose of in accordance with local regulations. |
Conclusion
9-Decenal is a versatile unsaturated aldehyde with significant applications in the flavor and fragrance industries. Its chemical structure, defined by a ten-carbon backbone with terminal aldehyde and alkene groups, dictates its distinct physicochemical and spectroscopic properties. The synthesis of 9-Decenal is reliably achieved through the mild oxidation of 9-decen-1-ol, for which standard organic chemistry protocols such as the Swern and PCC oxidations are highly effective. Beyond its sensory applications, its utility as a chemical intermediate highlights its relevance in the broader field of chemical and biomedical research.
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